

ORG 33628: A Technical Overview of a Selective Progesterone Receptor Modulator

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Compound of Interest

Compound Name: ORG 33628

Cat. No.: B1677477

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for its potential applications in contraception and other hormone-related conditions.[1] As a modulator of the progesterone receptor (PR), it exhibits a complex pharmacological profile, demonstrating both antagonistic and partial agonist activities depending on the target tissue. This document provides a comprehensive technical overview of the chemical structure, properties, and known biological activities of **ORG 33628**, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

ORG 33628 is a steroidal compound with the molecular formula $C_{30}H_{34}O_3$ and a molecular weight of 442.59 g/mol.[1] Its chemical identity is registered under the CAS number 155768-17-5.[1]

Structure:

While a definitive, high-resolution 2D structure diagram from a primary peer-reviewed source is not readily available in the public domain, commercial suppliers of **ORG 33628** provide a representative chemical structure.

Physicochemical Properties:

Detailed experimental data on the physicochemical properties of **ORG 33628**, such as melting point, boiling point, and specific solubility parameters, are not extensively reported in publicly accessible literature. For research purposes, it is recommended to consult the Certificate of Analysis provided by a reputable chemical supplier.^[1]

Property	Value	Source
Molecular Formula	C30H34O3	^[1] ^[2]
Molecular Weight	442.59 g/mol	^[1]
CAS Number	155768-17-5	^[1] ^[2]

Biological Activity and Pharmacological Profile

ORG 33628 is characterized by its high affinity and selectivity for the progesterone receptor, coupled with a significantly lower affinity for the glucocorticoid receptor (GR). This selectivity profile is a critical attribute for its potential therapeutic applications, as it minimizes off-target effects associated with glucocorticoid antagonism.

Receptor Binding and Potency:

Comparative studies have demonstrated the superior potency and selectivity of **ORG 33628** relative to the well-characterized PR modulator mifepristone (RU 486).

Parameter	ORG 33628 vs. RU 486
Progesterone Receptor Binding	2x higher
Glucocorticoid Receptor Binding	25x lower
Pregnancy Interruption Activity (rats)	16x higher
Antiglucocorticoid Activity (rats)	~8x lower
Ovulation Inhibition Activity (rats)	~80x more potent

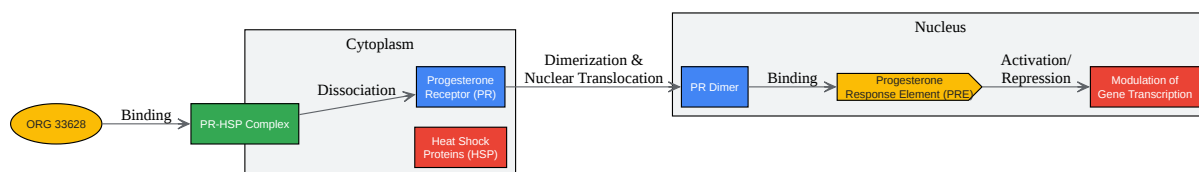
Data compiled from preclinical studies.

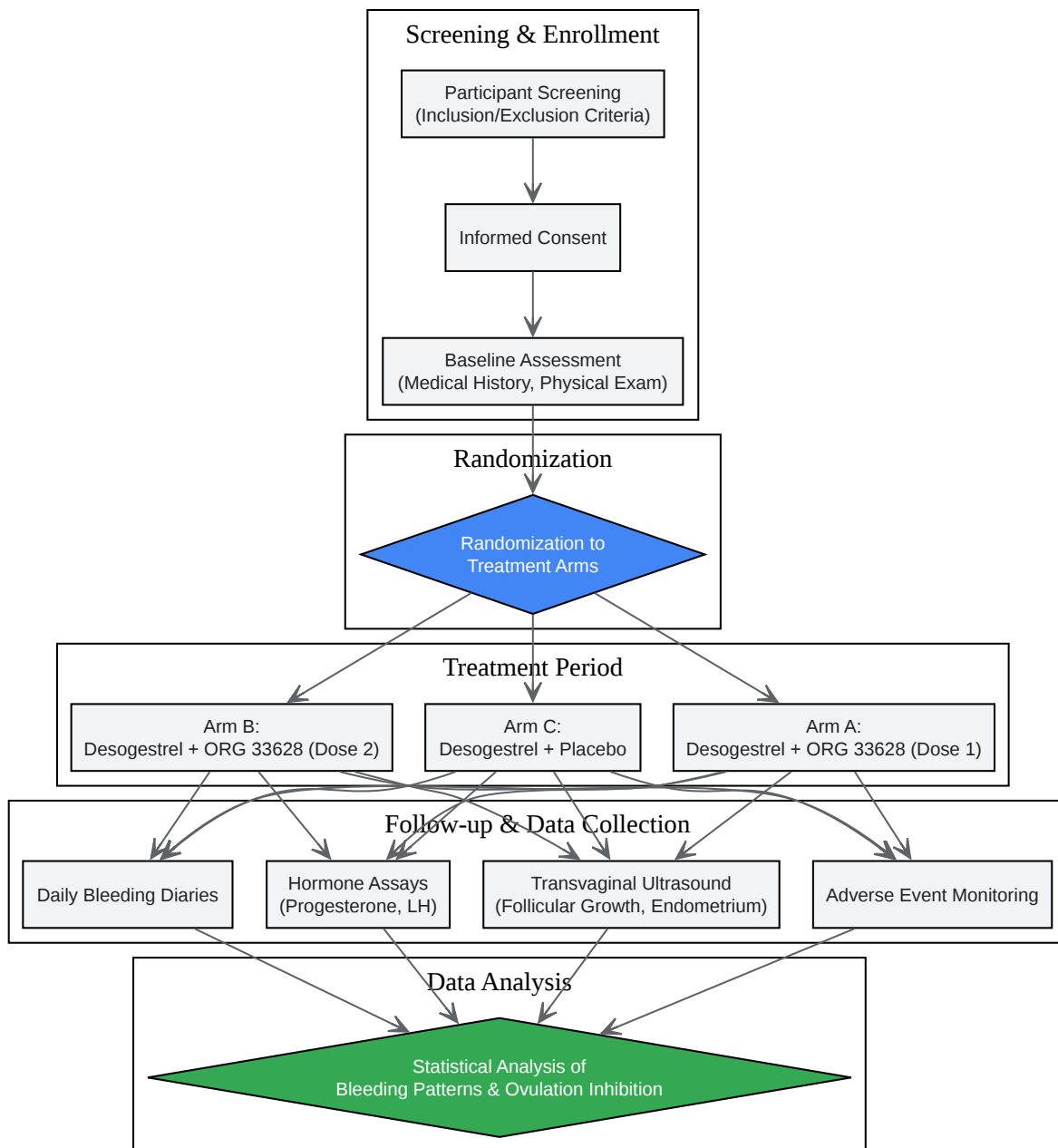
Mechanism of Action:

As a selective progesterone receptor modulator, **ORG 33628** competitively binds to the progesterone receptor. In the absence of progesterone, it can exert partial agonist effects, while in the presence of progesterone, it acts as an antagonist, blocking the natural hormone from binding and initiating its biological effects. This dual activity allows for fine-tuning of the progesterone signaling pathway.

Progesterone Receptor Signaling Pathway

The progesterone receptor is a nuclear transcription factor that, upon ligand binding, translocates to the nucleus and binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. The specific downstream effects of **ORG 33628** on this pathway are tissue-dependent and contribute to its therapeutic potential.





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References

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